molecular formula C10H10N2O2 B2888799 (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol CAS No. 1159251-58-7

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol

Cat. No.: B2888799
CAS No.: 1159251-58-7
M. Wt: 190.202
InChI Key: AQLRXBPPMKBVAL-UHFFFAOYSA-N
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Description

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol is a chemical compound with the molecular formula C10H10N2O2. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound features a unique structure that includes a pyridine ring and an isoxazole ring, making it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties.

Mechanism of Action

The mechanism of action of (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol apart from similar compounds is its unique combination of a pyridine ring and an isoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLRXBPPMKBVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester (7.06 g, 17.3 mmol) in THF (350 mL) was added at 5° C. lithiumaluminumhydride (635 mg, 16.7 mmol). After stirring for 2 h at this temperature further lithiumaluminumhydride (318 mg, 8.4 mmol) was added and stirred for 1 h at 5° C. Water (1.9 mL) was added carefully followed by aqueous sodium hydroxide (15%, 1.9 mL) and water (0.540 mL). The resulting suspension was stirred for 15 min at ambient temperature and filtered over Hyflo®. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=50:50 to 0:100) afforded the title compound (2.15 g, 65%) as a light yellow solid. MS: m/e=191.2 [M+H]+.
Quantity
7.06 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.54 mL
Type
reactant
Reaction Step Four
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester (7.1 g, 17.3 mmol) in THF (350 mL) was added at 5° C. lithium aluminum hydride (635 mg, 16.7 mmol). After stirring for 2 h at this temperature further lithium aluminum hydride (318 mg, 8.4 mmol) was added and stirred for 1 h at 5° C. Water (1.9 mL) was added carefully followed by aqueous sodium hydroxide (15%, 1.9 mL) and water (0.54 mL). The resulting suspension was stirred for 15 min at ambient temperature and filtered over Hyflo®. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=50:50 to 0:100) afforded the title compound (2.15 g, 65%) as a light yellow solid. MS: m/e=191.2 [M+H]+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
318 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.54 mL
Type
reactant
Reaction Step Five
Yield
65%

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